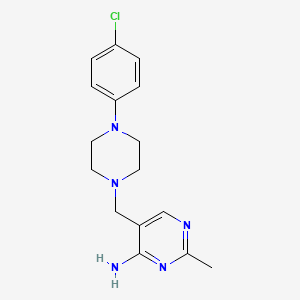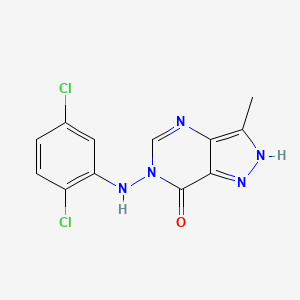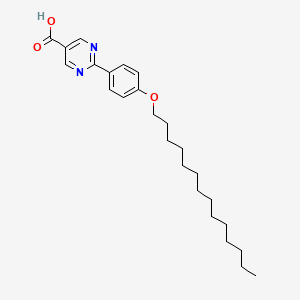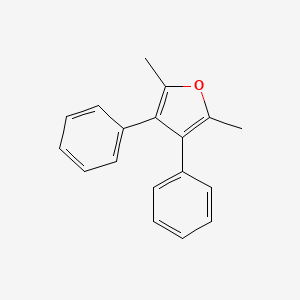![molecular formula C16H11ClN2S B12910394 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole CAS No. 628736-65-2](/img/structure/B12910394.png)
3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorophenylthio group attached to the indole ring, along with a methyl group at the 2-position and a carbonitrile group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole derivative reacts with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, where the indole derivative reacts with a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the 4-chlorophenylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Due to its unique structure, the compound can be used as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-Bromophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-((4-Methylphenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a methyl group instead of chlorine.
3-((4-Fluorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the 4-chlorophenylthio group in 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile imparts unique electronic and steric properties to the compound, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
628736-65-2 |
|---|---|
Molekularformel |
C16H11ClN2S |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C16H11ClN2S/c1-10-16(20-13-5-3-12(17)4-6-13)14-8-11(9-18)2-7-15(14)19-10/h2-8,19H,1H3 |
InChI-Schlüssel |
FVQBHUZQAGMWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)


![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)



